molecular formula C11H12N2O2 B561856 1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone CAS No. 1189492-36-1

1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone

Cat. No. B561856
CAS RN: 1189492-36-1
M. Wt: 210.183
InChI Key: SCVLPUZALILIEN-HOPUTZSZSA-N
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Description

“1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone” is a chemical compound with the molecular formula C513C6H12N2O2 . It appears as a brown oil and is used for experimental and research purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that it is a precursor to NNK, a potent carcinogen .


Physical And Chemical Properties Analysis

This compound is a brown oil with a molecular weight of 210.18 . It should be stored at 2-8°C in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its categorization as a metabolite of nicotine , it may be involved in biochemical pathways related to nicotine metabolism.

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its classification as a stable isotope and a metabolite of nicotine , it may have potential applications in proteomics research and the study of nicotine metabolism.

properties

IUPAC Name

1-methyl-3-((2,3,4,5,6-13C5)pyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2+1,3+1,5+1,7+1,8+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-HOPUTZSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(C1=O)[13C](=O)[13C]2=[13CH]N=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662120
Record name 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189492-36-1
Record name 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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